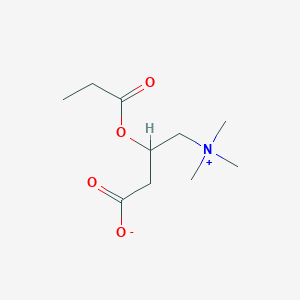

Propionylcarnitine

Description

Properties

IUPAC Name |

3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938255 | |

| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17298-37-2 | |

| Record name | Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17298-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propanoyloxy-4-trimethylammonio-butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propionyl-L-Carnitine: A Technical Guide to its Mechanism of Action in Cardiac Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

The heart requires a constant and substantial supply of energy, primarily derived from the mitochondrial oxidation of fatty acids and glucose. Pathological conditions such as ischemia, hypertrophy, and heart failure are often characterized by profound metabolic derangements, including impaired substrate utilization, depleted energy reserves, and accumulation of toxic intermediates. Propionyl-L-carnitine (PLC) is a naturally occurring ester of L-carnitine that has emerged as a promising metabolic modulator for the treatment of cardiovascular diseases. Its mechanism of action is multifaceted, extending beyond the general role of carnitine in fatty acid transport. This technical guide provides an in-depth exploration of PLC's core mechanisms in cardiac metabolism, focusing on its anaplerotic effects, its role in modulating the balance between fatty acid and carbohydrate oxidation, and its impact on the cardiac energy state. We present quantitative data from key studies, detail relevant experimental protocols, and provide graphical representations of the underlying biochemical pathways.

Core Mechanisms of Action

Propionyl-L-carnitine exerts its beneficial effects on the heart through several interconnected mechanisms that collectively enhance the efficiency of energy production, particularly under conditions of metabolic stress.

Anaplerosis: Replenishing Krebs Cycle Intermediates

A primary and distinguishing mechanism of PLC is its anaplerotic function. Anaplerosis refers to the replenishment of intermediates of the tricarboxylic acid (TCA), or Krebs, cycle. In states of high energy demand or ischemia, TCA cycle intermediates can be depleted, compromising the cycle's oxidative capacity and, consequently, ATP production.

The propionyl moiety of PLC is cleaved and can be converted to succinyl-CoA, a key intermediate of the TCA cycle. This occurs via a three-step pathway involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. By providing a direct, energy-sparing source of succinyl-CoA, PLC helps maintain the integrity and flux of the TCA cycle.[1][2] This is particularly crucial during hypoxia when the entry of acetyl-CoA from pyruvate is limited.[2]

References

Propionylcarnitine: A Deep Dive into Endogenous Biosynthesis and Production Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcarnitine (PLC) is a naturally occurring short-chain acylcarnitine that plays a pivotal role in intermediary metabolism. It is an ester of L-carnitine and propionic acid. The primary function of this compound is intrinsically linked to the metabolism of fatty acids and certain amino acids, serving as a crucial molecule for the transport of propionyl groups across mitochondrial membranes. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its endogenous production pathways, and the methodologies used for its study, tailored for professionals in research and drug development.

This compound Biosynthesis: The Core Reaction

The synthesis of this compound is a reversible enzymatic reaction that occurs within the mitochondrial matrix and peroxisomes. The reaction involves the transfer of a propionyl group from propionyl-coenzyme A (propionyl-CoA) to L-carnitine.

Key Enzyme: Carnitine Acetyltransferase (CrAT)

This reaction is primarily catalyzed by the enzyme Carnitine Acetyltransferase (CrAT), encoded by the CRAT gene.[1][2] CrAT exhibits broad substrate specificity, catalyzing the transfer of short- and medium-chain acyl groups between coenzyme A and L-carnitine.[1][2] The reaction can be summarized as follows:

Propionyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

The reversible nature of this reaction allows CrAT to buffer the intramitochondrial acyl-CoA/CoA ratio.[3] Under conditions of high propionyl-CoA accumulation, the reaction shifts towards the formation of this compound, which can then be transported out of the mitochondria, thus freeing up coenzyme A for other metabolic processes.[4][5]

Endogenous Production Pathways of Propionyl-CoA

The biosynthesis of this compound is directly dependent on the availability of its precursor, propionyl-CoA. Propionyl-CoA is a key intermediate in the catabolism of various molecules. The primary sources of endogenous propionyl-CoA are:

-

Catabolism of Branched-Chain Amino Acids (BCAAs): The degradation of the essential amino acids isoleucine and valine is a major contributor to the propionyl-CoA pool.[6][7][8][9]

-

Catabolism of Other Amino Acids: Methionine and threonine catabolism also yield propionyl-CoA.[6][8][9]

-

Beta-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of fatty acids with an odd number of carbon atoms produces one molecule of propionyl-CoA and one molecule of acetyl-CoA.[6][8][10]

-

Catabolism of Cholesterol: The degradation of the cholesterol side chain can also generate propionyl-CoA.[6]

The relative contribution of these pathways to the overall propionyl-CoA pool can vary depending on the tissue type and metabolic state.[7]

Cellular and Physiological Roles of this compound

This compound is not merely a byproduct of metabolism; it serves several important physiological functions:

-

Mitochondrial Acyl-CoA/CoA Homeostasis: By converting propionyl-CoA to this compound, CrAT helps maintain a healthy balance between acylated and free coenzyme A in the mitochondria, which is crucial for the optimal functioning of the Krebs cycle and fatty acid oxidation.[3][4]

-

Transport of Propionyl Groups: this compound can be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) and subsequently out of the cell.[3][6] This allows for the removal of excess propionyl groups from the mitochondria, preventing their toxic accumulation.[5][6]

-

Anaplerotic Role: Propionyl-CoA, the precursor of this compound, can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[3] This anaplerotic function is particularly important in tissues like the heart, where it can help replenish Krebs cycle intermediates and support energy production, especially under ischemic conditions.[3][11][12][13]

-

Biomarker of Disease: Elevated levels of this compound in blood and urine are a key diagnostic marker for certain inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia.[5][8][14][15] In these disorders, the downstream metabolism of propionyl-CoA is impaired, leading to its accumulation and subsequent conversion to this compound.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues can vary depending on the physiological and pathological state. The following table summarizes representative quantitative data from the literature.

| Biological Matrix | Condition | Species | Concentration | Reference |

| Plasma | Healthy | Human | 0.25 - 1.28 nmol/mL | [16],[17] |

| Urine | Propionic Acidemia | Human | Significantly elevated | [15],[5],[18] |

| Heart Tissue | Hypoxic | Pig | Increased | [19] |

| Liver | Alloxan Diabetes | Sheep | Increased ~100-fold | [19] |

Note: These values are for reference only and can vary significantly based on the analytical method, individual's metabolic state, and other factors.

Experimental Protocols for the Study of this compound

The analysis of this compound is crucial for both basic research and clinical diagnostics. The most common methodologies involve chromatographic separation coupled with mass spectrometry.

Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

Principle: This is the gold standard method for the quantification of acylcarnitines, including this compound, in biological samples. The method relies on the unique mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern.

Detailed Methodology:

-

Sample Preparation (from Dried Blood Spots - DBS):

-

A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.

-

An extraction solution containing internal standards (isotopically labeled carnitines, e.g., d3-propionylcarnitine) in methanol is added to each well.

-

The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

-

The supernatant is then transferred to a new plate for analysis.

-

-

Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS):

-

The extracted sample is injected into the mass spectrometer without prior chromatographic separation.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

A precursor ion scan for m/z 85 (a characteristic fragment of all carnitine esters) is performed to detect all acylcarnitines.

-

Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the specific transition for this compound (e.g., m/z 218 -> 85) and its internal standard.

-

-

Data Analysis:

-

The concentration of this compound is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.

-

Calibration curves are generated using standards of known this compound concentrations.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: This method provides chromatographic separation of different acylcarnitines before their detection, which can be beneficial for resolving isomers and reducing matrix effects.

Detailed Methodology:

-

Sample Preparation (from Plasma):

-

Plasma proteins are precipitated by adding a solvent like acetonitrile or methanol.

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be derivatized to enhance detection by UV or fluorescence detectors. A common derivatizing agent is 1-aminoanthracene.[16]

-

-

HPLC Separation:

-

The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18).

-

A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection:

-

UV/Vis Detection: If the acylcarnitines have been derivatized with a UV-absorbing chromophore.

-

Fluorescence Detection: If a fluorescent derivatizing agent was used.[16]

-

Mass Spectrometry (LC-MS): HPLC can be directly coupled to a mass spectrometer for highly sensitive and specific detection without the need for derivatization.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in this compound biosynthesis and its metabolic context.

Caption: Biosynthesis of this compound from various metabolic precursors.

Caption: Metabolic fate of this compound within the cell.

Conclusion

This compound is a vital metabolite at the crossroads of amino acid and fatty acid metabolism. Its biosynthesis, primarily from the catabolism of specific amino acids and odd-chain fatty acids, is crucial for maintaining mitochondrial homeostasis and cellular energy production. The quantification of this compound serves as an important diagnostic tool for several inborn errors of metabolism. A thorough understanding of its endogenous production pathways and the factors that regulate its synthesis is essential for researchers and clinicians working in the fields of metabolic disorders, cardiology, and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into the complex roles of this compound in health and disease.

References

- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. L-carnitine enhances excretion of propionyl coenzyme A as this compound in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionic Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. cephamls.com [cephamls.com]

- 11. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C10H19NO4 | CID 107738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. research.unipd.it [research.unipd.it]

- 17. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. d.lib.msu.edu [d.lib.msu.edu]

The Physiological Role of Propionyl-L-Carnitine in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is a naturally occurring acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in the energetic balance of cells. This technical guide provides a comprehensive overview of the physiological functions of PLC, focusing on its intricate involvement in cellular energy production. We will delve into its mechanisms of action, including its impact on fatty acid and glucose oxidation, its anaplerotic role in the Krebs cycle, and its influence on endothelial function and nitric oxide signaling. This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Cellular energy metabolism is a complex network of biochemical reactions essential for maintaining cellular function and viability. Propionyl-L-carnitine, a propionyl ester of L-carnitine, has emerged as a significant modulator of these processes. Its dual role in both transporting fatty acids for β-oxidation and providing a substrate for the Krebs cycle positions it as a key player in cellular bioenergetics. This guide will explore the multifaceted physiological roles of PLC, with a particular focus on its therapeutic potential in conditions characterized by impaired energy metabolism, such as cardiovascular diseases and metabolic syndrome.

Mechanism of Action in Cellular Energy Metabolism

Propionyl-L-carnitine exerts its effects on cellular energy metabolism through several key mechanisms:

-

Facilitation of Fatty Acid Oxidation: PLC, like L-carnitine, is crucial for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process is a major source of ATP in many tissues, particularly the heart and skeletal muscle.

-

Anaplerotic Role in the Krebs Cycle: The propionyl moiety of PLC can be converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment (anaplerosis) can enhance the cycle's activity, especially under conditions of metabolic stress or ischemia. This leads to increased substrate flux and ATP production.[1][2]

-

Modulation of Carbohydrate Metabolism: By influencing the intramitochondrial acetyl-CoA/CoA ratio, PLC can indirectly stimulate the activity of pyruvate dehydrogenase, the key enzyme that links glycolysis to the Krebs cycle. This promotes the oxidation of glucose, providing an alternative energy source.

-

Endothelial Function and Nitric Oxide Production: PLC has been shown to improve endothelial function by stimulating the production of nitric oxide (NO), a potent vasodilator. This effect is mediated through the activation of a signaling cascade involving AMP-activated protein kinase (AMPK), Src, phosphatidylinositol 3-kinase (PI3K), and Akt, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).

Quantitative Data on the Effects of Propionyl-L-Carnitine

The following tables summarize the quantitative effects of PLC on various physiological and metabolic parameters as reported in key clinical and preclinical studies.

Table 1: Effects of Propionyl-L-Carnitine on Exercise Performance in Patients with Intermittent Claudication

| Study | Dosage | Duration | Primary Outcome | Result |

| Brevetti et al. (1995) | 2 g/day | 24 weeks | Maximal Walking Distance | 73% ± 9% improvement with PLC vs. 46% ± 6% with placebo (p=0.03)[3] |

| Brass et al. (2013) (Meta-analysis) | 2 g/day | - | Peak Walking Distance | Net 16-meter improvement with PLC vs. placebo (95% CI, 8-20 meters; p=0.002)[4] |

| Loffredo et al. (2021) (Systematic Review) | - | - | Absolute Claudication Distance | 50.86 meters (26%) farther than placebo[5][6] |

| Loffredo et al. (2021) (Systematic Review) | - | - | Initial Claudication Distance | 32.98 meters (31%) farther than placebo[5][6] |

Table 2: Effects of Propionyl-L-Carnitine on Myocardial ATP Levels in Ischemia-Reperfusion Models

| Study | Model | PLC Concentration | Condition | Result |

| Di Lisa et al. (1991) | Isolated perfused rat heart | 10 mM | 30 min ischemia, 20 min reperfusion | Prevented the 77% loss of ATP observed in controls[1] |

| Paulson et al. (1991) | Isolated perfused rat heart | 5.5 and 11 mM | 90 min ischemia, 15 min reperfusion | Significantly higher ATP concentrations compared to controls[7] |

| Bertelli et al. (1991) | Isolated rabbit heart | 10⁻⁷ M | 60 min low-flow ischemia, 30 min reperfusion | Reduced the depletion of tissue stores of ATP[8] |

Table 3: Effects of Propionyl-L-Carnitine on Exercise-Induced Lactate Accumulation

| Study | Population | Dosage | Exercise Protocol | Result |

| Jacobs et al. (2009) | Resistance-trained males | 4.5 g (Glycine PLC) | 5 x 10-second Wingate sprints | 16.2% less lactate accumulation at 14 min post-exercise (p < 0.05)[9] |

| Huang et al. (2022) (Meta-analysis of L-Carnitine) | Athletes | Chronic supplementation | - | Significantly lower post-exercise blood lactate levels (SMD = –0.69 mmol/L)[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of propionyl-L-carnitine.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess mitochondrial function in isolated mitochondria or intact cells.[11][12][13][14]

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial Stress Test compounds:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Isolated mitochondria or cultured cells

-

Poly-D-lysine (for coating plates with isolated mitochondria)

Procedure:

-

Cell/Mitochondria Plating:

-

Cells: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Isolated Mitochondria: Coat the microplate wells with poly-D-lysine. Add a suspension of isolated mitochondria to each well and centrifuge gently to adhere them to the bottom.

-

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

Assay Preparation:

-

Replace the cell culture medium with pre-warmed assay medium.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Load the injector ports of the hydrated sensor cartridge with the Mitochondrial Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibration plate with the cell plate.

-

Initiate the assay protocol, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the stress test compounds.

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate the key parameters of mitochondrial respiration:

-

Basal Respiration: (Initial OCR) - (OCR after Rotenone/Antimycin A)

-

ATP-linked Respiration: (Initial OCR) - (OCR after Oligomycin)

-

Proton Leak: (OCR after Oligomycin) - (OCR after Rotenone/Antimycin A)

-

Maximal Respiration: (OCR after FCCP) - (OCR after Rotenone/Antimycin A)

-

-

Western Blot Analysis of eNOS Phosphorylation

This protocol outlines the steps for detecting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine 1177, a key indicator of its activation.[15][16][17][18]

Objective: To quantify the relative levels of phosphorylated eNOS (p-eNOS) and total eNOS in cell lysates.

Materials:

-

Cultured endothelial cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eNOS (Ser1177)

-

Mouse anti-total eNOS

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat endothelial cells with PLC or control vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-eNOS (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total eNOS to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The ratio of p-eNOS to total eNOS represents the level of eNOS activation.

-

Measurement of Nitric Oxide Production using the Griess Assay

This colorimetric assay is a common method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).[19][20][21][22][23]

Objective: To determine the concentration of nitrite and nitrate in cell culture supernatants as an indicator of NO production.

Materials:

-

Griess Reagent System:

-

Sulfanilamide solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

-

-

Nitrate Reductase

-

NADPH

-

Nitrite and Nitrate standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from endothelial cells treated with PLC or control.

-

Nitrate Reduction (for total NO measurement):

-

To a set of wells, add the cell culture supernatant, nitrate reductase, and NADPH.

-

Incubate to allow the enzymatic conversion of nitrate to nitrite.

-

-

Griess Reaction:

-

To all wells (including those for nitrite-only measurement and the nitrate-reduced samples), add the sulfanilamide solution and incubate.

-

Add the NED solution and incubate to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Generate a standard curve using known concentrations of nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve.

-

For total NO, the calculated value represents the sum of nitrite and the original nitrate. The nitrate concentration can be determined by subtracting the nitrite-only value from the total NO value.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the action of propionyl-L-carnitine.

References

- 1. Protection of the reperfused heart by L-propionylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Propionyl-L-carnitine in intermittent claudication: double-blind, placebo-controlled, dose titration, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic review and meta-analysis of propionyl-L-carnitine effects on exercise performance in patients with claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propionyl-L-carnitine for intermittent claudication | Cochrane [cochrane.org]

- 6. Propionyl‐L‐carnitine for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of the ischaemic myocardium by L-propionylcarnitine: effects on the recovery of cardiac output after ischaemia and reperfusion, carnitine transport, and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine propionyl-L-carnitine produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 16. lornajane.net [lornajane.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. nacalai.com [nacalai.com]

- 19. Nitric Oxide Griess Assay [bio-protocol.org]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. woongbee.com [woongbee.com]

Propionylcarnitine and its Impact on Mitochondrial Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propionyl-L-carnitine (PLC) is a naturally occurring derivative of L-carnitine that plays a critical role in mitochondrial energy metabolism. This technical guide provides a comprehensive overview of the mechanisms by which PLC impacts mitochondrial function, with a focus on its effects on substrate utilization, respiratory chain activity, and relevant signaling pathways. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical and signaling pathways to support further research and drug development efforts in areas where mitochondrial dysfunction is a key pathological feature.

Core Mechanisms of Action

Propionyl-L-carnitine exerts its effects on mitochondria through several key mechanisms:

-

Facilitation of Fatty Acid Transport : PLC, like its parent compound L-carnitine, is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][2] It serves as a substrate for carnitine acyltransferases, which are essential for this process.[3]

-

Anaplerotic Replenishment of the Krebs Cycle : A unique feature of PLC is its ability to provide a propionyl group, which can be converted to propionyl-CoA and subsequently to succinyl-CoA.[3][4][5] This anaplerotic pathway replenishes Krebs cycle intermediates, enhancing its efficiency, particularly under conditions of metabolic stress such as hypoxia.[4][5]

-

Modulation of the Acyl-CoA/CoA Ratio : By donating its carnitine moiety and facilitating the removal of excess acyl groups from the mitochondria, PLC helps to maintain a healthy intramitochondrial ratio of acyl-CoA to free CoA.[3][4] An elevated acyl-CoA/CoA ratio can inhibit key metabolic enzymes, including pyruvate dehydrogenase (PDH).[4]

-

Stimulation of Pyruvate Dehydrogenase : By lowering the acetyl-CoA/CoA ratio, PLC can lead to the stimulation of pyruvate dehydrogenase activity, thereby enhancing the oxidation of glucose and pyruvate.[4][5][6]

-

Antioxidant Effects : Evidence suggests that PLC possesses antioxidant properties, which can help to mitigate mitochondrial oxidative stress and protect against damage to mitochondrial components.[2]

Quantitative Data on the Effects of Propionylcarnitine

The following tables summarize the quantitative effects of propionyl-L-carnitine on various parameters of mitochondrial function as reported in the scientific literature.

Table 1: Effects of Propionyl-L-carnitine on Substrate Oxidation Rates

| Model System | Condition | Treatment | Substrate | Change in Oxidation Rate | Reference |

| Hypertrophied Rat Hearts | Perfused isolated hearts | 1 mmol/L PLC | Glucose | Increased from 137±25 to 627±110 nmol·min⁻¹·g dry wt⁻¹ | [7][8] |

| Hypertrophied Rat Hearts | Perfused isolated hearts | 1 mmol/L PLC | Lactate | Increased from 119±17 to 252±47 nmol·min⁻¹·g dry wt⁻¹ | [7][8] |

| Cardiac Myocytes | Adriamycin (0.5 mM) induced inhibition | 5 mM PLC | Palmitate | 79% reversal of inhibition | [9] |

| Cardiac Myocytes | Normal | 5 mM PLC | Palmitate | 49% stimulation | [9] |

| Hepatocytes | Propionate (10 mM) induced inhibition | L-carnitine | Butyrate | Partial reversal of 81% inhibition | [10] |

| Hepatocytes | Propionate (10 mM) induced inhibition | L-carnitine | Hexanoate | Partial reversal of 53% inhibition | [10] |

Table 2: Effects of Propionyl-L-carnitine on Mitochondrial Respiration and Energy Status

| Model System | Condition | Treatment | Parameter | Observed Effect | Reference |

| Ischemic/Reperfused Diabetic Rat Hearts | Ischemia/Reperfusion | Oral PLC (6 weeks) | State 3 Respiration (with pyruvate and glutamate) | Prevented depression | [11] |

| Ischemic/Reperfused Diabetic Rat Hearts | Ischemia/Reperfusion | Oral PLC (6 weeks) | State 3 Respiration (with palmitoylcarnitine) | Improved | [11] |

| Ischemic Rabbit Hearts | Ischemia | PLC infusion | Tissue ATP levels | Reduced depletion | [12] |

| Ischemic Rabbit Hearts | Reperfusion | PLC infusion | Replenishment of ATP stores | Improved recovery | [12] |

| Rat Heart Slices | Adriamycin-induced toxicity | PLC | ATP levels | Reduced the 65% decrease to 17% | [9] |

| Ischemic Rat Hearts | Ischemia | 11 mM PLC | Tissue ATP and Creatine Phosphate | Increased compared to controls | [13] |

Table 3: Clinical Effects of Propionyl-L-carnitine on Ischemia-Related Parameters

| Population | Condition | Treatment | Parameter | Observed Effect | Reference |

| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | ST-segment depression | 12% reduction | [6] |

| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | Left ventricular end-diastolic pressure | 50% reduction | [6] |

| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | Left ventricular ejection fraction | 18% increase | [6] |

Signaling Pathways Modulated by this compound

Propionyl-L-carnitine has been shown to influence key signaling pathways that regulate mitochondrial function and cellular metabolism.

Anaplerotic Pathway of Propionyl-L-carnitine

The anaplerotic function of PLC is a key differentiator from other carnitine derivatives. The propionyl moiety of PLC can enter the Krebs cycle as succinyl-CoA, thereby replenishing the pool of cycle intermediates.

Caption: Anaplerotic entry of this compound into the Krebs cycle.

AMPK/SIRT1 Signaling Pathway

While direct evidence for PLC is still emerging, related compounds and the metabolic shifts induced by PLC suggest a potential role in modulating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways. AMPK acts as a master regulator of cellular energy homeostasis, and its activation can stimulate mitochondrial biogenesis and fatty acid oxidation. SIRT1, an NAD+-dependent deacetylase, works in concert with AMPK to improve mitochondrial function. PLC, by influencing cellular energy status (ATP/ADP ratio), may indirectly activate AMPK.

Caption: Potential involvement of PLC in the AMPK/SIRT1 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of propionyl-L-carnitine's effects on mitochondrial function.

Isolation of Cardiac Mitochondria

This protocol is adapted for the isolation of highly coupled mitochondria from rat heart tissue.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: Same as I, but with 0.5% (w/v) BSA (fatty acid-free).

-

Homogenizer (glass/Teflon).

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal and rapidly excise the heart, placing it in ice-cold Isolation Buffer I.

-

Mince the heart tissue into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the minced tissue in Isolation Buffer I with a Teflon pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 5 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial respiration in real-time.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96).

-

Seahorse XF cell culture microplates.

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

-

Isolated mitochondria or cultured cells treated with PLC.

Procedure (for isolated mitochondria):

-

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

Adhere isolated mitochondria (e.g., 5-10 µ g/well ) to the bottom of the XF plate by centrifugation.

-

Add the appropriate substrates for the desired respiratory state (e.g., pyruvate and malate for Complex I-driven respiration).

-

Place the plate in the Seahorse XF Analyzer and perform the mitochondrial stress test.

-

Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

-

Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Experimental workflow for a Seahorse mitochondrial stress test.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to measure ΔΨm.

Materials:

-

TMRM stock solution (in DMSO).

-

Fluorescence microscope or plate reader.

-

Cultured cells treated with PLC.

-

FCCP (as a control for depolarization).

Procedure:

-

Culture cells to the desired confluency in a suitable imaging plate or dish.

-

Treat the cells with PLC for the desired time and concentration.

-

Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC).

-

Quantify the fluorescence intensity in the mitochondrial regions.

-

As a control, add FCCP to a parallel set of wells to induce mitochondrial depolarization and measure the resulting decrease in TMRM fluorescence.

-

The difference in TMRM fluorescence between PLC-treated and control cells, relative to the FCCP-induced depolarization, provides a measure of the effect of PLC on ΔΨm.

Conclusion

Propionyl-L-carnitine demonstrates a multifaceted positive impact on mitochondrial function. Its ability to enhance fatty acid oxidation, provide anaplerotic support to the Krebs cycle, and potentially modulate key metabolic signaling pathways makes it a compound of significant interest for conditions characterized by mitochondrial dysfunction. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of propionyl-L-carnitine. Future research should focus on elucidating the precise signaling mechanisms and conducting well-controlled clinical trials to translate these promising preclinical findings into tangible therapeutic benefits.

References

- 1. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of L-propionylcarnitine on ischemia-induced myocardial dysfunction in men with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of propionate and carnitine on the hepatic oxidation of short- and medium-chain-length fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effects of propionyl-L-carnitine during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Significance of Propionyl-L-Carnitine in Amino Acid Catabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine, a naturally occurring acylcarnitine, plays a pivotal role in intermediary metabolism, particularly in the catabolism of several essential amino acids. This technical guide provides a comprehensive overview of the biochemical significance of propionyl-L-carnitine, focusing on its function in the metabolic breakdown of valine, isoleucine, threonine, and methionine. The document details the enzymatic pathways leading to the formation of propionyl-CoA from these amino acids, its subsequent conversion to the Krebs cycle intermediate succinyl-CoA, and the indispensable role of the carnitine shuttle in these processes. Furthermore, this guide elucidates the clinical relevance of propionyl-L-carnitine, especially in the context of inherited metabolic disorders known as organic acidemias, such as propionic acidemia and methylmalonic aciduria. Detailed experimental protocols for the analysis of key metabolites are provided, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these complex biochemical processes.

Introduction: The Intersection of Amino Acid Catabolism and Carnitine Metabolism

The catabolism of amino acids is a fundamental process for energy production and the synthesis of essential biomolecules. A key intermediate in the breakdown of the branched-chain amino acids (BCAAs) valine and isoleucine, as well as the amino acids methionine and threonine, is propionyl-coenzyme A (propionyl-CoA).[1][2] The accumulation of propionyl-CoA can be toxic to cells, and its efficient metabolism is crucial for maintaining cellular homeostasis.

L-carnitine and its derivatives, such as propionyl-L-carnitine, are essential for the transport of acyl groups across the inner mitochondrial membrane.[1][3] Propionyl-L-carnitine is formed through the reversible reaction of propionyl-CoA and L-carnitine, catalyzed by the enzyme carnitine acetyltransferase.[1] This conversion serves two primary purposes: it buffers the intramitochondrial CoA pool by sequestering propionyl groups, and it facilitates the transport of these three-carbon units out of the mitochondria for excretion or use in other tissues.[1][4] This guide delves into the intricate biochemical mechanisms underpinning the role of propionyl-L-carnitine in amino acid catabolism, its impact on cellular energy metabolism, and its therapeutic implications.

The Metabolic Fate of Propionyl-CoA from Amino Acid Catabolism

The catabolism of valine, isoleucine, methionine, and threonine converges on the production of propionyl-CoA within the mitochondrial matrix.[2] The subsequent metabolic pathway is a three-step process that converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.

Key Enzymatic Steps:

-

Carboxylation of Propionyl-CoA: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[5]

-

Epimerization of D-methylmalonyl-CoA: Methylmalonyl-CoA epimerase (racemase) converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Conversion to Succinyl-CoA: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.

The succinyl-CoA produced can then enter the TCA cycle to contribute to ATP production.[1]

The Role of Propionyl-L-Carnitine in Cellular Metabolism

Propionyl-L-carnitine plays a multifaceted role in cellular energetics and detoxification.

-

Buffering the Acyl-CoA/CoA Ratio: In conditions of high amino acid catabolism, the production of propionyl-CoA can exceed the capacity of the downstream metabolic pathway. This leads to an accumulation of propionyl-CoA and a depletion of free coenzyme A (CoASH). The sequestration of propionyl groups as propionyl-L-carnitine helps to maintain a healthy acyl-CoA/CoASH ratio, which is essential for the continued function of other mitochondrial dehydrogenases.[1]

-

Mitochondrial Efflux and Inter-tissue Transport: Propionyl-L-carnitine can be transported across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase.[1] Once in the cytosol, it can be transported out of the cell and into the bloodstream, allowing for its excretion in the urine or uptake by other tissues.[1]

-

Anaplerotic Role: By facilitating the production of succinyl-CoA, propionyl-L-carnitine contributes to the replenishment of TCA cycle intermediates, a process known as anaplerosis.[6] This is particularly important in energy-demanding tissues like the heart.[1][7]

Clinical Significance: Propionic Acidemia and the Therapeutic Use of L-Carnitine

Genetic defects in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase lead to the inherited metabolic disorders propionic acidemia (PA) and methylmalonic aciduria (MMA), respectively.[5][8] These conditions result in the toxic accumulation of propionyl-CoA and its metabolites.

L-carnitine supplementation is a cornerstone of therapy for these disorders.[2][9] By providing a substrate for the formation of propionyl-L-carnitine, L-carnitine facilitates the detoxification of propionyl groups by promoting their excretion in the urine.[4][8] This helps to alleviate the toxic effects of propionyl-CoA accumulation and restore mitochondrial function.

Quantitative Data on the Effects of Propionyl-L-Carnitine

Table 1: Effects of L-Carnitine Supplementation on Urinary Metabolites in Propionic Acidemia

| Metabolite | Change with L-Carnitine Supplementation | Reference(s) |

| Propionylcarnitine | Markedly Increased | [4] |

| 3-Hydroxypropionate | Decreased | [5] |

| Methylcitrate | Decreased | [5] |

Table 2: Effects of Propionyl-L-Carnitine on Cardiac Mitochondrial Function During Ischemia/Reperfusion

| Parameter | Change with Propionyl-L-Carnitine | Reference(s) |

| ATP Levels | Increased/Restored | [10] |

| Mitochondrial Oxidative Phosphorylation | Improved | [10] |

| Mitochondrial Calcium Overload | Reduced | [10] |

Table 3: Kinetic Parameters of Carnitine Acetyltransferase

| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference(s) |

| L-Carnitine | Varies with pH (apparent pK 7.2) | Constant between pH 6.0 and 8.8 | [11] |

| Acetyl-CoA | Varies with pH (apparent pK 8.25) | Constant between pH 6.0 and 8.8 | [11] |

| Propionyl-CoA | Data not specifically found, but the enzyme is known to act on short-chain acyl-CoAs. | Data not specifically found. | [1][12] |

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for diagnosing and monitoring organic acidemias.

Methodology:

-

Sample Preparation: A urine sample is normalized to its creatinine concentration. Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.

-

Oximation: Keto-acids are derivatized to their oxime forms using hydroxylamine.

-

Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.

-

Derivatization: The extracted acids are converted to their volatile trimethylsilyl (TMS) derivatives using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of the internal standards.[3][13]

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is the gold standard for acylcarnitine profiling in plasma and dried blood spots, essential for newborn screening and the diagnosis of fatty acid oxidation disorders and organic acidemias.

Methodology:

-

Sample Preparation: Plasma proteins are precipitated with acetonitrile. For dried blood spots, a methanol-based extraction is performed.

-

Derivatization (Optional but common): Acylcarnitines are often derivatized to their butyl esters to improve ionization efficiency.

-

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): The prepared sample is introduced into the mass spectrometer. A precursor ion scan is typically used to detect all acylcarnitines based on a common fragment ion (m/z 85). Specific acylcarnitines are identified by their unique parent ion masses. Quantification is performed using isotopically labeled internal standards.[6]

Metabolic Flux Analysis using Stable Isotope Tracers

This powerful technique allows for the tracing of the metabolic fate of amino acids and the quantification of flux through specific pathways.

Methodology:

-

Tracer Administration: A stable isotope-labeled amino acid (e.g., ¹³C-valine or ¹³C-isoleucine) is administered to the biological system (cell culture, animal model, or human subject).

-

Sample Collection: Biological samples (e.g., plasma, tissue) are collected at various time points.

-

Metabolite Extraction and Analysis: Metabolites of interest, such as amino acids and acylcarnitines, are extracted and their isotopic enrichment is determined using mass spectrometry.

-

Metabolic Modeling: The isotopic labeling patterns are used in computational models to calculate the rates of metabolic reactions (fluxes) through the catabolic pathways.[13][14]

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Catabolic pathway of propiogenic amino acids to succinyl-CoA.

Caption: Role of the carnitine shuttle in propionyl group metabolism.

Experimental Workflows

Caption: Workflow for urinary organic acid analysis by GC-MS.

Caption: Workflow for acylcarnitine analysis by tandem mass spectrometry.

Conclusion

Propionyl-L-carnitine is a vital molecule at the crossroads of amino acid catabolism and fatty acid metabolism. Its roles in buffering the mitochondrial acyl-CoA pool, facilitating the transport and excretion of propionyl groups, and contributing to anaplerosis underscore its importance in maintaining cellular metabolic homeostasis. A thorough understanding of its biochemical significance is paramount for researchers and clinicians working on inborn errors of metabolism, as well as for drug development professionals exploring therapeutic interventions for metabolic and cardiovascular diseases. The experimental protocols and metabolic pathway visualizations provided in this guide offer a foundational resource for further investigation into this critical area of biochemistry.

References

- 1. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. L-carnitine enhances excretion of propionyl coenzyme A as this compound in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Stress Parameters in Urine from Patients with Disorders of Propionate Metabolism: a Beneficial Effect of l-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Management of Propionic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-dependence of carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.tau.ac.il [cris.tau.ac.il]

Propionylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Propionylcarnitine (C3) is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is formed from the esterification of L-carnitine with propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and several amino acids. In recent years, this compound has emerged as a significant biomarker for a range of metabolic disorders, reflecting underlying dysregulation in fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical significance, associated pathologies, and the analytical methods for its quantification.

Biochemical Significance and Metabolic Pathways

This compound is central to mitochondrial fuel metabolism. Its precursor, propionyl-CoA, is primarily derived from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as from the oxidation of odd-chain fatty acids.[1] In a healthy metabolic state, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[2]

The formation of this compound from propionyl-CoA is catalyzed by carnitine acetyltransferase (CrAT).[3] This reaction is reversible and serves several important functions:

-

Buffering of intramitochondrial acyl-CoA pools: When propionyl-CoA accumulates, its conversion to this compound frees up coenzyme A (CoA), which is essential for other metabolic reactions, including the Krebs cycle and fatty acid β-oxidation.[3]

-

Transport of propionyl units: this compound can be transported out of the mitochondria and into the circulation, allowing for the removal of excess propionyl groups from the cell.[3]

Disruptions in these pathways, due to genetic defects in enzymes like PCC or other metabolic stresses, can lead to the accumulation of propionyl-CoA and, consequently, elevated levels of this compound.

Signaling Pathways and Metabolic Interplay

The accumulation of this compound and its precursor, propionyl-CoA, can have significant downstream effects on cellular signaling and metabolism.

This compound as a Biomarker in Metabolic Disorders

Elevated or altered levels of this compound in blood and urine are indicative of several metabolic disorders.

Organic Acidemias

Propionic Acidemia (PA): This is an autosomal recessive disorder caused by a deficiency in the PCC enzyme.[4][5] The enzymatic block leads to a massive accumulation of propionyl-CoA, resulting in highly elevated levels of this compound in the blood.[6][7] Newborn screening programs routinely measure this compound levels in dried blood spots to detect this life-threatening condition.[8]

Methylmalonic Aciduria (MMA): This group of disorders is characterized by the accumulation of methylmalonic acid.[9] Defects in the enzyme methylmalonyl-CoA mutase or in the metabolism of its cofactor, vitamin B12, lead to a buildup of methylmalonyl-CoA, which can be retroconverted to propionyl-CoA.[10] Consequently, patients with MMA also exhibit elevated levels of this compound.[11][12]

Cardiovascular Disease

Recent studies have implicated altered this compound levels in cardiovascular disease. One study found that lower plasma this compound concentrations were associated with an increased risk of heart failure and all-cause mortality in patients with stable coronary artery disease.[2][13][14][15] The proposed mechanism involves impaired mitochondrial function and energy metabolism in the heart.[16][17]

Insulin Resistance and Type 2 Diabetes

The role of this compound in insulin resistance and type 2 diabetes is an active area of research. Some studies suggest that elevated serum this compound levels are positively associated with metabolic syndrome and insulin resistance.[15][18] This may reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which are known to contribute to insulin resistance.[18] However, other research indicates that propionyl-L-carnitine supplementation may have beneficial effects on glucose metabolism.[19][20][21]

Quantitative Data Presentation

The following tables summarize the reported concentrations of this compound in plasma/serum in various conditions. It is important to note that reference ranges and patient values can vary between laboratories and analytical methods.

| Condition | Analyte | Matrix | Concentration (µmol/L) | Reference/Citation |

| Healthy Individuals | This compound (C3) | Plasma | 0.16 - 0.62 | [7] |

| Plasma | 0 - 0.90 (>1 Month) | [22] | ||

| Propionic Acidemia | This compound (C3) | Plasma | 23.93 | [6][23] |

| Plasma | 11.028 | [6][23] | ||

| Methylmalonic Aciduria | This compound (C3) | Plasma | >10 (cutoff) | [24] |

| Cardiovascular Disease (Stable CAD with subsequent HF/death) | This compound (C3) | Plasma | 0.0322 | [2][13][14][15] |

| Cardiovascular Disease (Stable CAD without subsequent HF/death) | This compound (C3) | Plasma | 0.0649 | [2][13][14][15] |

| Metabolic Syndrome/Insulin Resistance | This compound (C3) | Serum | Positively associated with risk | [15][18] |

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Dried Blood Spots by LC-MS/MS

This protocol is commonly used in newborn screening programs.

1. Sample Preparation:

-

A 3.2 mm disk is punched from a dried blood spot (DBS) card.[25]

-

The disk is placed in a well of a microtiter plate.

-

100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-propionylcarnitine) is added to each well.[25]

-

The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.[25]

-

The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[25]

-

The dried extract is derivatized with 100 µL of butanolic-HCl at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[25]

-

The derivatized sample is again evaporated to dryness and reconstituted in a suitable solvent (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[25]

2. LC-MS/MS Analysis:

-

Liquid Chromatography: A reverse-phase C18 or a HILIC column is typically used for separation.[3][26] A gradient elution with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium acetate is employed.

-

Tandem Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The precursor ion for butylated this compound is selected, and a specific product ion (typically m/z 85) is monitored. Quantification is achieved by comparing the peak area of the analyte to that of the isotopically labeled internal standard.

Propionyl-CoA Carboxylase (PCC) Enzyme Assay

This assay measures the activity of the PCC enzyme in patient samples (e.g., lymphocytes or fibroblasts) to confirm a diagnosis of propionic acidemia.

1. Principle: The assay measures the conversion of propionyl-CoA to methylmalonyl-CoA. This can be done using either a radiometric or a non-radiometric method.

2. Non-Radiometric HPLC Method:

-

Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from a whole blood sample.

-

The cells are lysed to release the mitochondrial enzymes.

-

The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, bicarbonate, and other necessary cofactors.

-

The reaction is stopped, and the proteins are precipitated.

-

The supernatant, containing the product methylmalonyl-CoA, is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The amount of methylmalonyl-CoA produced is proportional to the PCC enzyme activity.

3. Radiometric Method:

-

This method uses radiolabeled bicarbonate ([¹⁴C]NaHCO₃) as a substrate.[9]

-

The [¹⁴C] is incorporated into methylmalonyl-CoA.

-

After the reaction, the amount of radioactivity incorporated into the product is measured using a scintillation counter.[9]

Carnitine Acetyltransferase (CrAT) Enzyme Assay

This assay measures the activity of the CrAT enzyme, which is responsible for the formation of this compound.

1. Principle: The assay measures the rate of the reaction between acetyl-CoA (or another short-chain acyl-CoA like propionyl-CoA) and L-carnitine to form acetylcarnitine and free CoA. The release of free CoA is monitored spectrophotometrically.

2. Spectrophotometric Method:

-

A cell lysate or purified enzyme is added to a reaction mixture containing acetyl-CoA and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

-

The reaction is initiated by the addition of L-carnitine.[14]

-

The free CoA produced in the reaction reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.[14]

-

The rate of color change is proportional to the CrAT enzyme activity.

Conclusion

This compound has established itself as a valuable and versatile biomarker for a range of metabolic disorders. Its quantification, primarily through LC-MS/MS, provides crucial diagnostic information for inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Furthermore, emerging research highlights its potential role in the pathophysiology and risk stratification of more common complex conditions such as cardiovascular disease and type 2 diabetes. A deeper understanding of the metabolic pathways and signaling events influenced by this compound will be instrumental for the development of novel therapeutic strategies targeting these debilitating diseases. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of metabolic disorders and leverage biomarkers like this compound for improved patient outcomes.

References

- 1. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proteopedia.org [proteopedia.org]

- 12. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Plasma Levels of this compound Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Propionyl-L-carnitine improves hemodynamics and metabolic markers of cardiac perfusion during coronary surgery in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 24. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oaanews.org [oaanews.org]

- 26. microbenotes.com [microbenotes.com]

The Role of Propionylcarnitine in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is a naturally occurring short-chain acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in the oxidation of fatty acids. This technical guide provides an in-depth analysis of the multifaceted functions of PLC, moving beyond its traditional role as a simple carnitine donor. We will explore its anaplerotic effects on the Krebs cycle, its ability to modulate the intramitochondrial acyl-CoA/CoA ratio, and its impact on both fatty acid and glucose metabolism. This guide synthesizes quantitative data from key experimental studies, presents detailed methodologies for relevant assays, and visualizes the complex signaling and metabolic pathways influenced by propionylcarnitine.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, especially in high-energy-demand tissues such as the heart and skeletal muscle. The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a rate-limiting step, exquisitely dependent on the carnitine shuttle. Propionyl-L-carnitine, a derivative of L-carnitine, has emerged as a significant modulator of this process and overall mitochondrial function. Its unique biochemical properties offer therapeutic potential in various metabolic and cardiovascular diseases characterized by impaired energy metabolism.

This whitepaper will provide a comprehensive overview of the mechanisms by which this compound influences fatty acid oxidation, supported by experimental evidence. We will delve into its direct and indirect effects on mitochondrial respiration, ATP production, and the intricate balance of metabolic substrate utilization.

Mechanism of Action

This compound's influence on fatty acid oxidation is multifaceted, involving several key mechanisms:

-

Donation of L-carnitine: PLC serves as a readily available source of L-carnitine, which is essential for the carnitine palmitoyltransferase (CPT) system that facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.

-

Anaplerosis of the Krebs Cycle: The propionyl moiety of PLC can be converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment (anaplerosis) can enhance the cycle's activity, thereby increasing the oxidative capacity for acetyl-CoA derived from fatty acid β-oxidation.[1]

-

Modulation of the Acyl-CoA/CoA Ratio: By converting to propionyl-CoA and subsequently entering the Krebs cycle, PLC can help to maintain a healthy intramitochondrial ratio of free Coenzyme A (CoA) to acyl-CoA.[2] An accumulation of acyl-CoAs can inhibit key enzymes in β-oxidation.

-

Stimulation of Pyruvate Dehydrogenase Complex (PDC): By reducing the acetyl-CoA/CoA ratio, PLC can indirectly stimulate the activity of PDC, the gatekeeper enzyme for glucose oxidation.[3] This can lead to a more balanced substrate utilization for energy production.

Quantitative Effects of this compound on Fatty Acid Oxidation and Energy Metabolism

The following tables summarize the quantitative data from various experimental studies investigating the effects of this compound on key metabolic parameters.

Table 1: Effect of this compound on Fatty Acid Oxidation Rates

| Experimental Model | Condition | Treatment | Fatty Acid Substrate | Change in Oxidation Rate | Reference |

| Isolated Rat Heart Myocytes | Adriamycin-induced toxicity | 5 mM PLC | Palmitate | ↑ 49% stimulation | [4][5] |

| Isolated Rat Heart Mitochondria | Adriamycin-induced toxicity | 5 mM PLC | Palmitoyl-CoA | > 2.5-fold increase | [4][5] |

| Isolated Rat Heart Mitochondria | Adriamycin-induced toxicity | 5 mM PLC | Palmitoylcarnitine | > 2.5-fold increase | [4][5] |

| Hypertrophied Rat Hearts | - | 1 mmol/L PLC | Palmitate (1.2 mmol/L) | ↑ Small increase | [6][7] |

| Hypertrophied Rat Hearts (Chronic) | - | 60 mg/kg/day PLC | Palmitate | ↓ Contribution to ATP from 35% to 26% | [8] |

| Diabetic Rat Hearts | - | 1 mg/ml PLC in drinking water | Palmitate | ↑ Marked increase | [9] |

Table 2: Effect of this compound on Mitochondrial Respiration

| Experimental Model | Condition | Treatment | Substrate(s) | Effect on State 3 Respiration | Reference |

| Ischemic-reperfused Diabetic Rat Heart Mitochondria | Ischemia-Reperfusion | Oral PLC | Pyruvate, Glutamate | Prevented depression | [10] |

| Ischemic-reperfused Diabetic Rat Heart Mitochondria | Ischemia-Reperfusion | Oral PLC | Palmitoylcarnitine | Improved | [10] |

| Diabetic Rat Heart Mitochondria | Diabetes | 1 mg/ml PLC in drinking water | Not specified | Prevented depression | [9] |

Table 3: Effect of this compound on ATP Levels

| Experimental Model | Condition | Treatment | Change in ATP Levels | Reference |

| Rat Heart Slices | Adriamycin-induced toxicity | PLC | Reduced ATP decrease from 65% to 17% | [4][5] |

| Ischemic-reperfused Rabbit Myocardium | Ischemia-Reperfusion | 10⁻⁷ M PLC | Reduced depletion of ATP stores |

Table 4: Effect of this compound on Acylcarnitine and Krebs Cycle Intermediates

| Experimental Model | Condition | Treatment | Metabolite | Change in Level | Reference |

| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Propionyl-CoA | Became detectable | [1] |

| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Succinyl-CoA | Prevented decrease | [1] |

| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Acetyl-CoA | Decreased | [1] |